![molecular formula C33H20F12N2O B14770310 (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14770310.png)
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach includes the hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes . These reactions provide α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields. The reaction conditions often involve the use of oximes, which inhibit the ipso-defluorooxylation of trifluoromethyl alkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable organic reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with molecular targets through its trifluoromethyl groups and carbazole moiety. These interactions can affect various molecular pathways, leading to changes in biological activity or chemical reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)bromobenzene: This compound shares the trifluoromethyl groups but lacks the carbazole moiety.
Other trifluoromethyl-substituted compounds: These compounds have similar functional groups but different core structures.
Uniqueness
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its combination of trifluoromethyl groups and a carbazole moiety, which confer specific chemical and biological properties not found in simpler trifluoromethyl-substituted compounds.
Biological Activity
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C33H20F12N2O
- Molecular Weight : 584.50 g/mol
- CAS Number : 168010453
The biological activity of this compound can be attributed to its structural features, particularly the presence of the carbazole moiety and the trifluoromethyl phenyl groups. These components are known to influence various biological pathways:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : The trifluoromethyl groups are associated with anti-inflammatory properties, potentially modulating cytokine production and reducing inflammation markers.
Anticancer Activity
The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT116 (colon cancer)
The results from these assays are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis via caspase activation |
HepG2 | 4.8 | G2/M phase cell cycle arrest |
HCT116 | 6.1 | Inhibition of topoisomerase II |
Anti-inflammatory Activity
In vitro studies have demonstrated the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Assay Type | Result |
---|---|
TNF-alpha Inhibition | 72% at 10 µM |
IL-6 Inhibition | 65% at 10 µM |
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells. The compound was found to significantly reduce cell viability through apoptosis induction, with an IC50 value of 5.2 µM. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptosis.
- Anti-inflammatory Study : Another study focused on the anti-inflammatory properties of the compound using LPS-stimulated RAW264.7 macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that the compound could be a potential therapeutic agent for inflammatory diseases.
Properties
Molecular Formula |
C33H20F12N2O |
---|---|
Molecular Weight |
688.5 g/mol |
IUPAC Name |
4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H20F12N2O/c1-16-46-25(15-48-16)14-47-28-4-2-17(19-6-21(30(34,35)36)12-22(7-19)31(37,38)39)10-26(28)27-11-18(3-5-29(27)47)20-8-23(32(40,41)42)13-24(9-20)33(43,44)45/h2-13,25H,14-15H2,1H3 |
InChI Key |
KLORSNSOILGBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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